molecular formula C7H9N3O B1292722 2-(Dimethylamino)pyrimidine-4-carbaldehyde CAS No. 872707-78-3

2-(Dimethylamino)pyrimidine-4-carbaldehyde

Cat. No. B1292722
M. Wt: 151.17 g/mol
InChI Key: AAWOFXAPUNJIHA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)pyrimidine-4-carbaldehyde is a chemical compound with the empirical formula C7H9N3O . It has a molecular weight of 151.17 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for 2-(Dimethylamino)pyrimidine-4-carbaldehyde is 1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Dimethylamino)pyrimidine-4-carbaldehyde are not available, pyrimidines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, especially starting from the readily available halopyrimidines .


Physical And Chemical Properties Analysis

2-(Dimethylamino)pyrimidine-4-carbaldehyde is a solid at room temperature . It has a molecular weight of 151.17 .

Scientific Research Applications

Synthesis of Antimicrobial Agents

2-(Dimethylamino)pyrimidine-4-carbaldehyde: is a valuable precursor in the synthesis of pyrimidine derivatives that exhibit antimicrobial properties. The Biginelli reaction, a multicomponent chemical reaction, utilizes this compound to produce dihydropyrimidinones, which have been studied for their potential as antimicrobial agents . These compounds can be tailored to target a broad spectrum of microbial pathogens, offering a pathway to new treatments for bacterial and viral infections.

Development of Anticancer Therapeutics

Research has indicated that pyrimidine derivatives, synthesized using 2-(Dimethylamino)pyrimidine-4-carbaldehyde , can act as potent anticancer agents. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, providing a foundation for the development of novel anticancer drugs .

Calcium Channel Blockers

The compound is used in the synthesis of calcium channel blockers, particularly of the nifedipine-type. These blockers are crucial for treating cardiovascular diseases as they relax and widen blood vessels, reducing blood pressure and improving blood flow .

Anti-Inflammatory and Analgesic Applications

Pyrimidine derivatives from 2-(Dimethylamino)pyrimidine-4-carbaldehyde have been explored for their anti-inflammatory and analgesic effects. These properties make them candidates for the treatment of chronic inflammatory diseases and pain management .

Alzheimer’s Disease Research

There is ongoing research into the use of pyrimidine derivatives in the treatment of neurodegenerative diseases such as Alzheimer’s. These compounds have shown promise in inhibiting enzymes that contribute to the disease’s progression .

Antioxidant Properties

The antioxidant potential of pyrimidine derivatives is another area of interest. Antioxidants play a significant role in protecting cells from oxidative stress, which is implicated in various diseases, including aging and cancer .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed. The compound should be stored in a class 11 - Combustible Solids storage area .

properties

IUPAC Name

2-(dimethylamino)pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10(2)7-8-4-3-6(5-11)9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOFXAPUNJIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647530
Record name 2-(Dimethylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)pyrimidine-4-carbaldehyde

CAS RN

872707-78-3
Record name 2-(Dimethylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org

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